molecular formula C17H10BrN3O2S B2599684 3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 329690-24-6

3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

Cat. No. B2599684
CAS RN: 329690-24-6
M. Wt: 400.25
InChI Key: WOBGBYHXJCCXPU-UHFFFAOYSA-N
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Description

3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one, also known as BRAC, is a synthetic compound that has gained attention in recent years due to its potential uses in various fields of research and industry. It belongs to the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds, which are known for their versatile biological profiles, simple structure, and mild adverse effects .


Synthesis Analysis

The synthesis of 2H/4H-chromene analogs, such as BRAC, involves several routes. Researchers have discovered these routes that lead to a variety of 2H/4H-ch analogs exhibiting unusual activities by multiple mechanisms . A specific synthesis method for a similar compound involves the condensation between appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium .


Molecular Structure Analysis

The molecular formula of BRAC is C17H10BrN3O2S, and its molecular weight is 400.25. It belongs to the family of benzopyrones, which are formed depending on the 9th carbons in the ring, where 8th carbons are sp2, and the remaining carbons are sp3 hybridized .

Scientific Research Applications

properties

IUPAC Name

3-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2S/c18-11-5-7-12(8-6-11)19-17-21-20-15(24-17)13-9-10-3-1-2-4-14(10)23-16(13)22/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBGBYHXJCCXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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